molecular formula C20H18F3N3O2 B15317794 1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15317794
M. Wt: 389.4 g/mol
InChI Key: PUSXLGUWMXMWAT-UHFFFAOYSA-N
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Description

1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a piperidine ring and a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the corresponding benzoylpiperidine intermediate. This intermediate is then reacted with 2,3-dihydro-1H-1,3-benzodiazol-2-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[4-(trifluoromethyl)benzyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 1-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Uniqueness

The presence of the trifluoromethyl group in 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)14-7-5-13(6-8-14)18(27)25-11-9-15(10-12-25)26-17-4-2-1-3-16(17)24-19(26)28/h1-8,15H,9-12H2,(H,24,28)

InChI Key

PUSXLGUWMXMWAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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